Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate is a chemical compound with the molecular formula C18H18Cl2O4 and a molecular weight of 369.24 g/mol This compound is characterized by its unique structure, which includes a cyclohexyl group, a furoate ester, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(2,5-dichlorophenoxy)methyl]-2-furoic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The dichlorophenoxy moiety can bind to certain receptors or enzymes, modulating their activity. The furoate ester group may also play a role in the compound’s bioactivity by facilitating its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate
- Cyclohexyl 5-[(2,6-dichlorophenoxy)methyl]-2-furoate
- Cyclohexyl 5-[(3,5-dichlorophenoxy)methyl]-2-furoate
Uniqueness
Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C18H18Cl2O4 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H18Cl2O4/c19-12-6-8-15(20)17(10-12)22-11-14-7-9-16(23-14)18(21)24-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2 |
InChI Key |
VFXDPKMXOZNPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.